4-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol
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Overview
Description
4-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol is a complex organic compound that combines the structural elements of both 4-Penta-2,4-dien-2-ylpyridine and 2,4,6-trinitrophenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol typically involves the nitration of phenol to produce 2,4,6-trinitrophenol, followed by the coupling with 4-Penta-2,4-dien-2-ylpyridine. The nitration process requires a mixture of concentrated sulfuric acid and nitric acid under controlled conditions to introduce nitro groups onto the phenol ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors where phenol is treated with nitrating agents. The subsequent coupling reaction with 4-Penta-2,4-dien-2-ylpyridine is carried out under specific conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the nitro groups on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like bromine water and dilute nitric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted phenol derivatives.
Scientific Research Applications
4-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups on the phenol ring play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound’s effects are mediated through its ability to undergo redox reactions and form reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Known for its explosive properties and use in dye production.
2,4-Dinitrophenol: Used in biochemical studies and as a metabolic stimulant.
Nitrobenzene: Employed in the synthesis of aniline and other chemicals.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .
Properties
CAS No. |
60499-05-0 |
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Molecular Formula |
C16H14N4O7 |
Molecular Weight |
374.30 g/mol |
IUPAC Name |
4-penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H11N.C6H3N3O7/c1-3-4-9(2)10-5-7-11-8-6-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-8H,1H2,2H3;1-2,10H |
InChI Key |
VJWBQQMJFUBRJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=C)C1=CC=NC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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